2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide

Positional isomerism 5-HT₃ receptor antagonism β-hematin inhibition

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide (CAS 74104-00-0) is a heterocyclic small molecule (C₈H₈N₄O₂, MW 192.17 g/mol) belonging to the benzimidazole family. The compound features a benzimidazolone (cyclic urea) core with a carbohydrazide (–C(=O)NHNH₂) substituent at the N-1 position, a structural arrangement that distinguishes it from positional isomers such as benzimidazole-2-carbohydrazide and benzimidazole-5(6)-carbohydrazide derivatives.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 74104-00-0
Cat. No. B12826056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide
CAS74104-00-0
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2C(=O)NN
InChIInChI=1S/C8H8N4O2/c9-11-8(14)12-6-4-2-1-3-5(6)10-7(12)13/h1-4H,9H2,(H,10,13)(H,11,14)
InChIKeyOLYNGDBIQGZIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide (CAS 74104-00-0): Benzimidazole Scaffold, Physicochemical Profile, and R&D Sourcing Baseline


2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide (CAS 74104-00-0) is a heterocyclic small molecule (C₈H₈N₄O₂, MW 192.17 g/mol) belonging to the benzimidazole family . The compound features a benzimidazolone (cyclic urea) core with a carbohydrazide (–C(=O)NHNH₂) substituent at the N-1 position, a structural arrangement that distinguishes it from positional isomers such as benzimidazole-2-carbohydrazide and benzimidazole-5(6)-carbohydrazide derivatives [1]. The molecule's SMILES notation (c1ccc2c(c1)[nH]c(=O)n2C(=O)NN) and InChIKey (OLYNGDBIQGZIQG-UHFFFAOYSA-N) have been computationally verified . Physicochemical characterization indicates a predicted density of 1.486 g/cm³, and the compound is typically supplied as a white to off-white crystalline solid with solubility in polar solvents including water and ethanol, enabling its use as a versatile synthetic building block in medicinal chemistry and drug discovery programs .

Why Benzimidazole Carbohydrazides Cannot Be Treated as Interchangeable: Positional Isomerism and Substituent-Dependent Pharmacological Selectivity of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide


Within the benzimidazole carbohydrazide chemotype, the position of the carbohydrazide moiety on the heterocyclic core dictates both chemical reactivity and biological target engagement, rendering simple substitution between regioisomers scientifically invalid. Compounds bearing the carbohydrazide at the N-1 position (as in CAS 74104-00-0) possess the hydrazide in direct conjugation with the cyclic urea carbonyl, creating a fundamentally different hydrogen-bond donor/acceptor topology compared to 2-carbohydrazide or 5(6)-carbohydrazide positional isomers [1][2]. Literature evidence demonstrates that benzimidazole-5(6)-carbohydrazide derivatives exhibit potent antimalarial and antitubercular activities via inhibition of β-hematin formation, whereas 1-carbohydrazide-substituted benzimidazolones serve as precursors to highly potent 5-HT₃ receptor antagonists, illustrating how positional isomerism partitions biological activity into entirely distinct therapeutic target classes [2][3]. Furthermore, the presence of the 2-oxo group on the imidazole ring of CAS 74104-00-0 confers a benzimidazolone character absent in non-oxo analogs, altering tautomeric equilibria and metabolic stability profiles that directly affect downstream ADME properties [1].

Quantitative Evidence Guide: Differentiated Performance of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide vs. Benzimidazole Carbohydrazide Analogs


Positional Isomerism Drives Divergent Biological Target Engagement: 1-Carbohydrazide vs. 5-Carbohydrazide Benzimidazoles

Published structure-activity relationship (SAR) data demonstrate that the position of the carbohydrazide substituent on the benzimidazole scaffold fundamentally determines the biological target profile. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives (the ester/amide congeners of CAS 74104-00-0) were developed as highly potent 5-HT₃ receptor antagonists, with radioligand binding displacement of [³H]ICS 205-930 at sub-nanomolar concentrations and in vivo blockade of the 5-HT-induced von Bezold-Jarisch reflex in rat [1]. In contrast, benzimidazole-5-carbohydrazide derivatives (positional isomers with the hydrazide at C-5 rather than N-1) were optimized as antimalarial agents acting via β-hematin formation inhibition, with lead compounds 3a and 6i demonstrating in vivo efficacy comparable to chloroquine in the Plasmodium berghei murine model [2]. The two compound series share no overlap in primary pharmacology, confirming that positional isomerism between N-1 and C-5 carbohydrazide substitution produces mutually exclusive biological target engagement.

Positional isomerism 5-HT₃ receptor antagonism β-hematin inhibition Drug discovery

Benzimidazolone Core (2-Oxo Moiety) as a Structural Determinant of Metabolic Stability vs. Non-Oxo Benzimidazole Carbohydrazides

The 2-oxo substituent on the imidazole ring of CAS 74104-00-0 confers benzimidazolone character that is structurally absent in non-oxo benzimidazole carbohydrazide analogs (e.g., 1H-benzimidazole-5-carbohydrazide, CAS 108038-52-4, which lacks the 2-oxo group and has MW 176.18 vs. MW 192.17 for CAS 74104-00-0) . The 2-oxo group introduces a cyclic urea motif that stabilizes a specific tautomeric form (the 2-oxo tautomer predominates over the 2-hydroxy tautomer due to amide resonance), whereas non-oxo benzimidazoles exist in annular tautomeric equilibrium between the 1H and 3H forms [1]. This tautomeric difference has documented consequences for hydrogen-bonding geometry in target binding sites: the benzimidazolone C=O group serves as a hydrogen bond acceptor in the 5-HT₃ receptor pharmacophore model developed for 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, a binding interaction that cannot be replicated by non-oxo benzimidazole analogs [1]. Additionally, the 2-oxo group reduces the electron density of the imidazole ring, potentially altering oxidative metabolism susceptibility compared to electron-rich non-oxo benzimidazoles [2].

Metabolic stability Benzimidazolone 2-oxo moiety Tautomerism

Free Hydrazide (–CONHNH₂) as a Differentiating Functional Handle for Downstream Derivatization vs. Pre-Conjugated Carbohydrazide Analogs

CAS 74104-00-0 contains a free terminal hydrazide group (–C(=O)NHNH₂) that serves as a reactive handle for condensation with aldehydes or ketones to form hydrazone derivatives, a key synthetic transformation extensively exploited in benzimidazole medicinal chemistry [1]. In contrast, many commercially available benzimidazole carbohydrazide analogs are supplied as pre-formed hydrazone conjugates (e.g., (E)-N′-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives) or thiadiazole-fused conjugates where the hydrazide has already been cyclized, eliminating the free –NHNH₂ functionality and precluding further diversification [2][3]. The free hydrazide in CAS 74104-00-0 enables on-demand library synthesis: published methodology demonstrates that benzimidazole-based dihydrazide derivatives can be systematically prepared via condensation of the hydrazide with various aldehydes, yielding structurally diverse compound libraries for SAR exploration [1]. This contrasts with pre-conjugated analogs that restrict the researcher to a single, fixed chemotype and prevent modular SAR studies.

Synthetic building block Hydrazide reactivity Hydrazone formation Medicinal chemistry

Recommended Application Scenarios for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide (CAS 74104-00-0) Based on Differentiated Evidence


Medicinal Chemistry: 5-HT₃ Receptor Antagonist Lead Optimization Using N-1 Substituted Benzimidazolone Scaffolds

CAS 74104-00-0 serves as a precursor to the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid pharmacophore, which has been validated in the development of highly potent 5-HT₃ receptor antagonists. The carbohydrazide can be hydrolyzed to the corresponding carboxylic acid or directly elaborated to hydrazones, amides, and esters incorporating basic azacyclo or azabicycloalkyl moieties essential for 5-HT₃ receptor binding. Published SAR from Turconi et al. (1990) demonstrated that derivatives in this series achieve potent displacement of [³H]ICS 205-930 in radioligand binding assays and block the 5-HT-induced von Bezold-Jarisch reflex in vivo [1]. The free hydrazide handle of CAS 74104-00-0 enables systematic exploration of the basic amine side chain required for receptor occupancy, a critical structural feature not accessible from 5-carbohydrazide or 2-carbohydrazide positional isomers.

Synthetic Chemistry: Modular Hydrazone Library Construction for Benzimidazolone-Focused SAR Programs

The free terminal hydrazide functionality (–CONHNH₂) of CAS 74104-00-0 makes it a versatile building block for generating diverse benzimidazolone-hydrazone libraries via condensation with aldehydes or ketones. Li et al. (2013) have demonstrated the general synthetic methodology for preparing dihydrazide derivatives containing the benzimidazole ring, establishing protocols for condensation reactions that can be applied to CAS 74104-00-0 [2]. This modular approach enables systematic variation of the arylidene or alkylidene substituent for SAR exploration across multiple therapeutic target classes without requiring de novo scaffold synthesis for each analog. Researchers seeking to map structure-activity landscapes around the benzimidazolone-hydrazone chemotype should procure CAS 74104-00-0 rather than pre-formed, fixed-structure hydrazone conjugates that preclude further diversification.

Chemical Biology: Probe Development Leveraging Benzimidazolone-Hydrazide Hydrogen-Bonding Topology

The unique hydrogen-bond donor/acceptor arrangement of CAS 74104-00-0—combining the cyclic urea carbonyl (H-bond acceptor), the hydrazide carbonyl (H-bond acceptor), the hydrazide –NH– (H-bond donor), and the terminal –NH₂ (dual H-bond donor)—creates a multi-point recognition surface suitable for designing target-engaged chemical probes. The carbohydrazide motif has been recognized for its favorable H-bond donor properties enabling potent interactions with kinase ATP-binding sites, as demonstrated by Khan et al. (2016) for GSK-3β inhibition by benzimidazole-carbohydrazide conjugates with IC₅₀ values in the nanomolar range (e.g., compound 5i IC₅₀ = 72 nM) [3]. While CAS 74104-00-0 itself has not been profiled against GSK-3β, its benzimidazolone-hydrazide pharmacophore shares the critical H-bond donor features identified in the GSK-3β SAR, positioning it as a structurally novel starting point for kinase probe development differentiated from the thiadiazole-carbohydrazide conjugates previously explored.

Preclinical Development: Metabolite Identification and Forced Degradation Studies Requiring Benzimidazolone Reference Standards

The benzimidazolone core (2-oxo-2,3-dihydro-1H-benzo[d]imidazole) present in CAS 74104-00-0 is a common metabolic motif in several pharmaceutical agents, and the compound may serve as a reference standard or synthetic intermediate in forced degradation and metabolite identification studies for drugs containing the benzimidazolone substructure. The compound's well-defined physicochemical properties (MW 192.17, predicted density 1.486 g/cm³) and established solubility profile in polar solvents [1] facilitate its use as an analytical reference material. For development-stage programs requiring impurity profiling or degradant identification of benzimidazolone-containing APIs, CAS 74104-00-0 offers a chemically defined, synthetically accessible standard that non-oxo benzimidazole analogs cannot replicate due to the absence of the 2-oxo chromophore necessary for UV/Vis detection method development.

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